molecular formula C19H23N3O3S B7848842 1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide

1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide

Cat. No.: B7848842
M. Wt: 373.5 g/mol
InChI Key: HNXJRJUEYAZSHA-UHFFFAOYSA-N
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Description

1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide typically involves multiple steps. One common approach is the condensation of 4-methylphenol with 2-bromo-4-methylthiazole to form an intermediate, which is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and proteins, which can modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
  • 4-[(2-Methylphenoxy)methyl]piperidine

Uniqueness

1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiazole ring and a piperidine ring allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12-3-5-15(6-4-12)25-11-16-21-13(2)17(26-16)19(24)22-9-7-14(8-10-22)18(20)23/h3-6,14H,7-11H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXJRJUEYAZSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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